molecular formula C14H15BF2N2Na2O6S2 B1356120 [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt CAS No. 121461-69-6

[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt

Cat. No.: B1356120
CAS No.: 121461-69-6
M. Wt: 466.2 g/mol
InChI Key: FBAASMARNAYERO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt is a useful research compound. Its molecular formula is C14H15BF2N2Na2O6S2 and its molecular weight is 466.2 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrromethene 556 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyrromethene 556, also known as Disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate, is primarily used as a green-fluorescent polar tracer dye . It is utilized in research for investigating membrane fusion, lysis, and gap-junctional communication . It also helps in detecting volume changes in cells or liposomes .

Mode of Action

The mode of action of Pyrromethene 556 involves its interaction with light. It has a maximum absorption at 492nm (in Methanol) and a maximum fluorescence at 533nm (in Methanol) . This property allows it to be used in various applications, including as a laser dye .

Biochemical Pathways

Its use in investigating membrane fusion, lysis, and gap-junctional communication suggests that it may influence these cellular processes .

Pharmacokinetics

It is known that the compound has a high melting point of over400°C , and it is soluble in various solvents including Methanol, Ethylene Glycol (EG), and Dimethylformamide (DMF) .

Result of Action

The result of Pyrromethene 556’s action is primarily observed through its fluorescence properties. When excited at a specific wavelength, it emits light at a different wavelength, allowing it to be used as a tracer dye . This property is utilized in various research applications, including the study of membrane fusion, lysis, and gap-junctional communication .

Action Environment

The action of Pyrromethene 556 can be influenced by various environmental factors. For instance, the dye’s fluorescence properties can be affected by the concentration of the dye, the pH of the solution, and the nature of the solvent . Moreover, the dye is relatively stable, with a half-life described as "very long" .

Biochemical Analysis

Biochemical Properties

Pyrromethene 556 plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes and proteins, to facilitate its function as a tracer dye. For instance, Pyrromethene 556 is used to study membrane fusion and lysis by interacting with membrane proteins and lipids. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

Pyrromethene 556 influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a fluorescent tracer, Pyrromethene 556 helps in visualizing cellular processes such as membrane fusion and gap-junctional communication. This compound can also detect volume changes in cells, providing insights into cellular dynamics .

Molecular Mechanism

The mechanism of action of Pyrromethene 556 involves its binding interactions with biomolecules. It binds to membrane proteins and lipids, facilitating the study of membrane dynamics. Pyrromethene 556 also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrromethene 556 can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that Pyrromethene 556 can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Pyrromethene 556 vary with different dosages in animal models. At low doses, it effectively functions as a tracer dye without causing significant adverse effects. At high doses, Pyrromethene 556 can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

Pyrromethene 556 is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its function as a tracer dye. These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism. Pyrromethene 556’s role in these pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, Pyrromethene 556 is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches the target sites for effective functioning. The transport and distribution of Pyrromethene 556 are essential for its role as a tracer dye .

Subcellular Localization

Pyrromethene 556 exhibits specific subcellular localization, which is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that Pyrromethene 556 can effectively participate in the biochemical processes it is designed to study .

Properties

IUPAC Name

disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2N2O6S2.2Na/c1-6-11-7(2)13(26(20,21)22)9(4)18(11)15(16,17)19-10(5)14(27(23,24)25)8(3)12(6)19;;/h1-5H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAASMARNAYERO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)S(=O)(=O)[O-])C)C)C)S(=O)(=O)[O-])C)(F)F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF2N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121461-69-6
Record name [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Reactant of Route 2
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Reactant of Route 3
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Reactant of Route 4
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.